4-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-nitrobenzamide, also known as MIEN1, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. MIEN1 is a novel compound that has been shown to have anti-tumor effects in various cancer cell lines.
Aplicaciones Científicas De Investigación
Crystal Engineering with Hydrogen and Halogen Bonds
Molecular tapes mediated via O–H⋯N hydrogen bonds and C–I⋯O interactions are found in complexes involving nitrobenzamide structures. Such interactions are critical in the crystal engineering field, where they are exploited for crystal design. These findings highlight the potential use of 4-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-nitrobenzamide in the development of new crystalline materials with specific properties (Saha, Nangia, & Jaskólski, 2005).
Reductive Chemistry in Hypoxia-selective Cytotoxins
The reductive chemistry of nitrobenzamide derivatives, such as 4-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-nitrobenzamide, plays a crucial role in the selective toxicity of novel bioreductive drugs for hypoxic cells. This selectivity is due to oxygen-inhibited enzymatic reduction of nitro groups to corresponding amines or hydroxylamines, offering a pathway for developing hypoxia-selective antitumor agents (Palmer, van Zijl, Denny, & Wilson, 1995).
Ternary Cocrystals Design
The design of ternary cocrystals utilizing a combination of hydrogen and halogen bonds presents a novel approach to crystal engineering. This method allows for the isolation of specific cocrystals with defined amide-acid and I···O2N interactions, demonstrating the versatility of compounds like 4-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-nitrobenzamide in facilitating complex crystal structures (Tothadi & Desiraju, 2013).
Environmental Remediation
The impregnation of N-(((2-((2-aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide into hydrous zirconium oxide matrix demonstrates the compound's potential in environmental remediation, specifically for the removal of Ni(II) from aqueous solutions. This innovative approach showcases the application of nitrobenzamide derivatives in water treatment technologies, achieving high removal efficiencies under optimized conditions (Rahman & Nasir, 2019).
Nanomaterials Development
The synthesis and characterization of nanoparticles and nanocrystals of metal complexes involving nitrobenzamide derivatives illustrate the compound's utility in the development of new materials with potential applications in catalysis, electronics, and medicine. These materials offer unique properties such as high surface area and reactivity, making them valuable for various technological advancements (Saeed, Rashid, Hussain, Jasinski, Keeley, & Khan, 2013).
Mecanismo De Acción
Target of Action
Similar compounds with an indole structure have been reported to inhibit tubulin polymerization . Tubulin is a globular protein and the main constituent of microtubules, which are essential components of the cell’s cytoskeleton.
Mode of Action
Related indole derivatives have been shown to inhibit tubulin polymerization . This inhibition disrupts the formation of microtubules, which are crucial for cell division and intracellular transport.
Biochemical Pathways
For instance, it can lead to cell cycle arrest in the G2/M phase, preventing cells from dividing .
Result of Action
Similar compounds have been shown to induce cell apoptosis in a dose-dependent manner and arrest cells in the g2/m phase . These effects are likely due to the disruption of microtubule formation.
Propiedades
IUPAC Name |
4-methyl-N-[2-(2-methylindol-1-yl)ethyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-13-7-8-16(12-18(13)22(24)25)19(23)20-9-10-21-14(2)11-15-5-3-4-6-17(15)21/h3-8,11-12H,9-10H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLYQFOCFXOTAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCN2C(=CC3=CC=CC=C32)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)-3-nitrobenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.